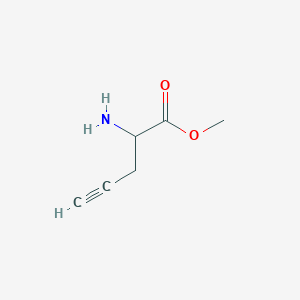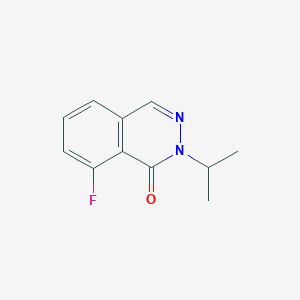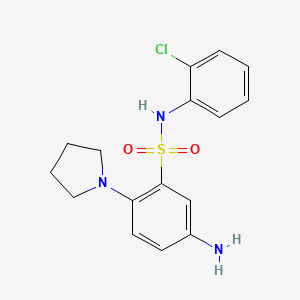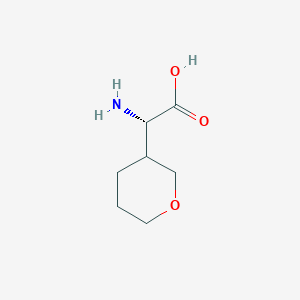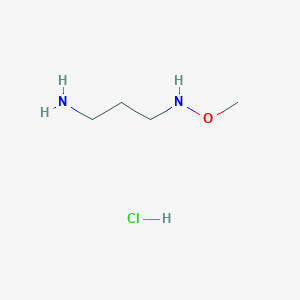
(3-Aminopropyl)(methoxy)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C4H13ClN2O. It is a derivative of amine and is often used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its ability to act as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)amine hydrochloride typically involves the reaction of 3-aminopropylamine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Aminopropylamine} + \text{Methanol} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
(3-Aminopropyl)(methoxy)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(3-Aminopropyl)(methoxy)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the synthesis of biologically active compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (3-Aminopropyl)(methoxy)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that involve the transfer of functional groups. It can also form complexes with metal ions, which can be used in catalysis and other chemical processes.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains triethoxysilane groups instead of methoxy groups.
N-(3-Aminopropyl)methacrylamide hydrochloride: Contains a methacrylamide group instead of a methoxy group.
Uniqueness
(3-Aminopropyl)(methoxy)amine hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in various fields of research and industry.
特性
分子式 |
C4H13ClN2O |
|---|---|
分子量 |
140.61 g/mol |
IUPAC名 |
N'-methoxypropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-7-6-4-2-3-5;/h6H,2-5H2,1H3;1H |
InChIキー |
BRDNLNPOMMVFSJ-UHFFFAOYSA-N |
正規SMILES |
CONCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13254677.png)
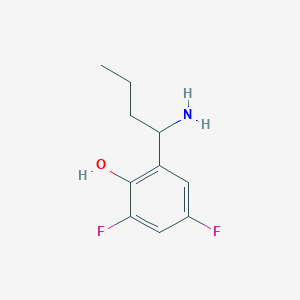
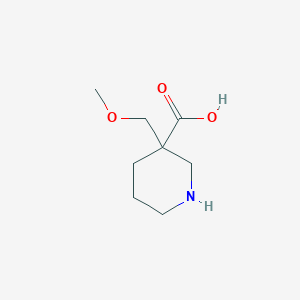
![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)
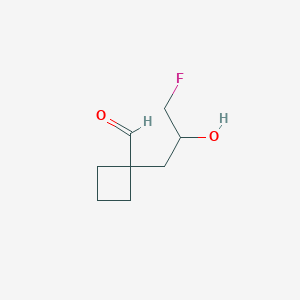

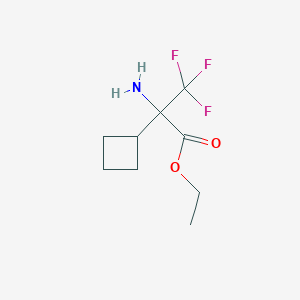

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
